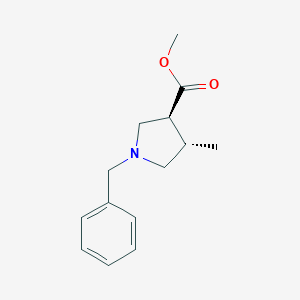![molecular formula C15H18ClNO B172011 [2-(3-Phenylpropoxy)phenyl]amine hydrochloride CAS No. 108715-56-6](/img/structure/B172011.png)
[2-(3-Phenylpropoxy)phenyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(3-Phenylpropoxy)phenyl]amine hydrochloride” is a chemical compound with the CAS Number: 108715-56-6 . It has a molecular weight of 263.77 . The IUPAC name for this compound is 2-(3-phenylpropoxy)aniline hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “[2-(3-Phenylpropoxy)phenyl]amine hydrochloride” is1S/C15H17NO.ClH/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13;/h1-5,7-8,10-11H,6,9,12,16H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“[2-(3-Phenylpropoxy)phenyl]amine hydrochloride” is a solid at room temperature . It has a molecular weight of 263.77 .Scientific Research Applications
Phenolamides in Plant Kingdom and Health Benefits
Phenolamides, including hydroxycinnamic acid amides or phenylamides, are prevalent in the plant kingdom and have unique functions in plant development and defense. Their bioactivity in humans is still being explored, but the similarity with drugs like Tranilast suggests potential health benefits, including anti-inflammatory, antioxidant, and anti-atherogenic properties. Studies are in early stages, and further research may unveil additional health benefits of these compounds (Wang, Snooks, & Sang, 2020).
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs) are significant phytochemicals, and their structure-activity relationships have been explored to understand their antioxidant activities. The presence of an unsaturated bond in the side chain of HCAs is crucial for their activity. Insights into how structural modifications influence antioxidant activity are vital for developing new antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid and its derivatives have been studied extensively for their potential as anticancer agents. The 3-phenyl acrylic acid functionality in cinnamic acids allows for various reactions, making these compounds significant in anticancer research. Despite their rich medicinal tradition, the potential of cinnamic acid derivatives in cancer treatment has been underutilized, prompting a need for comprehensive research in this area (De, Baltas, & Bedos-Belval, 2011).
Application of Aminated Surfaces in Biomolecule Immobilization
Plasma surface treatments and plasma polymerization have been used to fabricate surfaces with reactive chemical groups, such as amine, carboxy, hydroxy, and aldehyde groups. These surfaces are valuable for the covalent immobilization of biomolecules or polymers that interact bio-specifically. Particularly, aminated surfaces have wide applications but may have limited shelf life due to post-plasma oxidation reactions. Understanding the aging and surface adaptation phenomena is crucial for the effective use of plasma-fabricated surfaces in bio-interfacial applications (Siow, Britcher, Kumar, & Griesser, 2006).
Safety and Hazards
properties
IUPAC Name |
2-(3-phenylpropoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13;/h1-5,7-8,10-11H,6,9,12,16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCBWSFTCFXMBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC=C2N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586413 |
Source


|
| Record name | 2-(3-Phenylpropoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108715-56-6 |
Source


|
| Record name | 2-(3-Phenylpropoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[3-(1,3-Dioxoisoindol-2-yl)propylamino]propyl]isoindole-1,3-dione](/img/structure/B171929.png)
![(2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate](/img/structure/B171930.png)
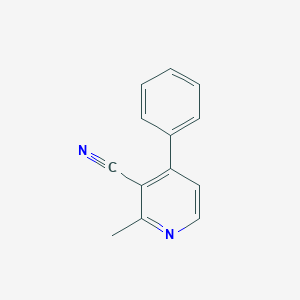

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171935.png)
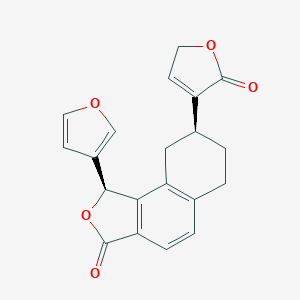
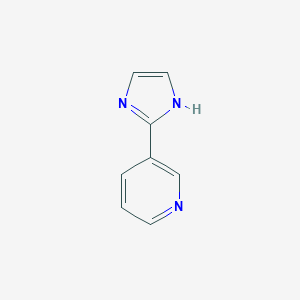
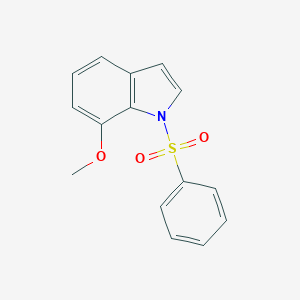
![tert-butyl 4-(3H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B171940.png)
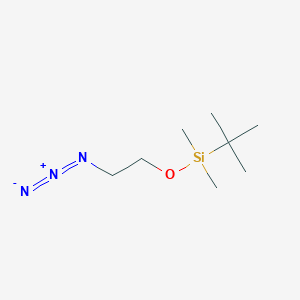
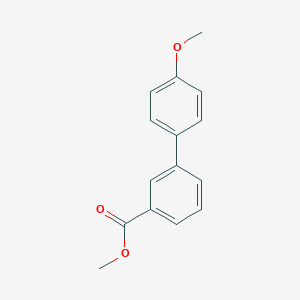
![N-[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B171948.png)
